Kyotorphin acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

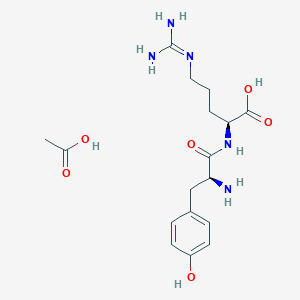

Kyotorphin acetate is a dipeptide compound consisting of L-tyrosine and L-arginine. It was first discovered in 1979 by Japanese researchers who isolated it from bovine brain. This compound is known for its neuroactive properties, particularly its role in pain regulation. This compound has been found in the brain synaptosomes of various mammals, including humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kyotorphin acetate can be synthesized using well-known methods of peptide synthesis in solution. One common approach involves the use of N-CBZ-L-tyrosine ethyl ester and L-arginine amide. The reaction typically involves the use of thionyl chloride to activate the carboxyl group of tyrosine, followed by coupling with arginine .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes the protection of amino groups, coupling reactions, and deprotection steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Kyotorphin acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dopaquinone.

Reduction: Reduction reactions can target the arginine residue, converting it to citrulline.

Substitution: Substitution reactions can involve the replacement of the amino group in arginine with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various alkylating agents under basic conditions.

Major Products Formed

Oxidation: Dopaquinone derivatives.

Reduction: Citrulline derivatives.

Substitution: Alkylated arginine derivatives.

Scientific Research Applications

Kyotorphin acetate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in neurotransmission and pain regulation.

Medicine: Explored as a potential analgesic agent and biomarker for Alzheimer’s disease.

Industry: Utilized in the development of new peptide-based drugs and therapeutic agents

Mechanism of Action

Kyotorphin acetate exerts its effects by releasing met-enkephalin, an endogenous opioid peptide, and stabilizing it from degradation. This action does not involve direct interaction with opioid receptors. Instead, this compound activates specific G protein-coupled receptors, leading to the activation of phospholipase C and inhibition of adenylyl cyclase. This results in the release of met-enkephalin from brain and spinal slices, contributing to its analgesic effects .

Comparison with Similar Compounds

Kyotorphin acetate can be compared with other neuroactive peptides such as:

Leucine-arginine: Acts as a specific kyotorphin receptor antagonist.

Met-enkephalin: An endogenous opioid peptide released by this compound.

Endorphins: Other endogenous peptides with analgesic properties.

This compound is unique due to its ability to release met-enkephalin and its specific receptor-mediated actions, which differentiate it from other neuroactive peptides .

Properties

Molecular Formula |

C17H27N5O6 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C15H23N5O4.C2H4O2/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18;1-2(3)4/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19);1H3,(H,3,4)/t11-,12-;/m0./s1 |

InChI Key |

JSHLZRQFLJYDSZ-FXMYHANSSA-N |

Isomeric SMILES |

CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.